Home > Products > Screening Compounds P125275 > 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one
9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one - 61284-00-2

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one

Catalog Number: EVT-3491267
CAS Number: 61284-00-2
Molecular Formula: C6H3N5O2
Molecular Weight: 177.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one is a heterocyclic compound belonging to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antidiabetic properties. The structure features a purine base fused with an oxadiazole ring, providing a unique framework for further chemical modifications and biological evaluations.

Source and Classification

The compound falls under the category of heterocyclic compounds, specifically oxadiazoles. Oxadiazoles are known for their diverse applications in medicinal chemistry and drug development due to their ability to interact with biological targets effectively. The specific classification of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one highlights its structural complexity and potential as a lead compound in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one can be achieved through various methods. A notable approach involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. For instance:

  1. Starting Materials: Common precursors include hydrazones or acylhydrazones that undergo cyclization.
  2. Cyclization Reaction: The reaction typically employs dehydrating agents or thermal conditions to facilitate the formation of the oxadiazole structure.
  3. Yield Optimization: Techniques such as microwave irradiation can enhance reaction efficiency and yield by providing uniform heating and reducing reaction times.

Recent studies have demonstrated novel synthetic routes that improve yields and reduce reaction times significantly, indicating a trend towards more efficient methodologies in oxadiazole synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one can be described as follows:

  • Molecular Formula: C₇H₅N₅O
  • Molecular Weight: Approximately 175.15 g/mol
  • Structural Features: The compound consists of a purine ring system fused with an oxadiazole moiety. The specific arrangement of nitrogen and oxygen atoms within the oxadiazole contributes to its chemical reactivity and biological activity.

Crystallographic studies provide insight into the three-dimensional arrangement of atoms in the molecule, highlighting bond lengths and angles that are crucial for understanding its reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one participates in various chemical reactions that can modify its structure for enhanced biological activity:

  1. Substitution Reactions: The nitrogen atoms in the oxadiazole can act as nucleophiles or electrophiles, allowing for substitutions that alter pharmacological properties.
  2. Condensation Reactions: The compound can undergo condensation with various electrophiles to form derivatives with improved efficacy against targeted diseases.
  3. Reactivity with Biological Targets: Studies have shown that derivatives of this compound exhibit interactions with enzymes or receptors relevant to disease pathways, suggesting potential mechanisms for therapeutic action .
Mechanism of Action

Process and Data

The mechanism of action for 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one involves its interaction with specific biological targets:

  • Antimicrobial Activity: The compound has demonstrated activity against various bacterial strains by inhibiting essential enzymatic pathways involved in bacterial growth.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving cell cycle arrest and mitochondrial dysfunction.
  • Antidiabetic Effects: Some derivatives have shown potential in modulating glucose metabolism through interactions with insulin signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline materials.

Chemical properties include:

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of nitrogen atoms makes it susceptible to electrophilic attack or nucleophilic substitution .
Applications

Scientific Uses

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one has several promising applications:

  1. Pharmaceutical Development: Its derivatives are being explored as potential drugs targeting microbial infections and cancers.
  2. Biological Research: Used as a tool compound to study enzyme interactions and cellular processes related to disease mechanisms.
  3. Agricultural Chemistry: Potential applications in developing agrochemicals aimed at pest control due to its biological activity profiles.

Research continues to explore new derivatives and formulations that enhance its efficacy while minimizing side effects .

Molecular Pharmacology of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one

Role in Nitric Oxide-Guanylate Cyclase-cGMP Signaling Pathways

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one (commonly referenced in pharmacological literature as a structural analog of established inhibitors like ODQ) functions as a highly selective and potent inhibitor of soluble guanylate cyclase (sGC). This enzyme serves as the primary intracellular receptor for nitric oxide (NO), catalyzing the conversion of GTP to the second messenger cGMP. The compound exerts its effects through irreversible oxidation of the sGC heme moiety, converting the ferrous (Fe²⁺) iron to the ferric (Fe³⁺) state. This oxidation renders sGC unresponsive to NO stimulation by disrupting NO binding affinity. Mechanistically, this is evidenced by a characteristic spectral shift in the heme Soret band from 431 nm to 393 nm, confirming heme iron oxidation [1].

The inhibitory action is characterized by:

  • Mixed-type inhibition kinetics: Combining reduced maximal enzyme activity (V~max~) and decreased agonist affinity (increased K~m~) for NO donors like sodium nitroprusside (SNP) and S-nitroso-N-acetylpenicillamine (SNAP) [1].
  • Time-dependent onset: Inhibition half-time approximates 3 minutes, reaching near-complete enzyme inactivation within 10 minutes at submicromolar concentrations (0.3 µM) [1].
  • Functional irreversibility: Enzyme activity fails to recover following extensive dilution, confirming covalent or quasi-irreversible modification [1].

This targeted inhibition disrupts downstream cGMP signaling cascades, impacting processes like vasodilation, platelet aggregation, and neurotransmission. Research confirms its utility in dissecting NO-mediated effects, such as vasorelaxation induced by butylidenephthalide or triethyleneglycol dimethacrylate (TEGDMA), where its application significantly attenuates relaxation responses [2] [4].

Table 1: Pharmacodynamic Profile of 9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one in NO-sGC-cGMP Pathway

Target ParameterExperimental FindingBiological ConsequenceReference
sGC Inhibition MechanismOxidation of heme Fe²⁺ to Fe³⁺; Soret band shift 431→393 nmLoss of NO sensitivity [1]
Inhibition KineticsMixed-type inhibition (↓V~max~, ↑K~m~ for NO donors)Reduced enzyme efficacy & agonist affinity [1]
Onset/Durationt~1/2~ ≈ 3 min; irreversible after 10 min (0.3 µM)Sustained pathway blockade [1]
Functional SpecificityBlocks NO-dependent vasorelaxation (e.g., TEGDMA, BDPH)Validates NO-cGMP mediation in vascular tone [2] [4]
cGMP SuppressionPrevents NO-induced cGMP accumulation in smooth muscleAbrogates PKG activation [9] [10]

Modulation of Large-Conductance Calcium-Activated Potassium (BK~Ca~) Channels

Beyond sGC inhibition, this oxadiazolopurinone modulates vascular tone via direct and indirect interactions with BK~Ca~ channels. While not a direct channel opener, it influences channel activity primarily through its suppression of the NO-cGMP-PKG axis. PKG normally phosphorylates BK~Ca~ channel subunits, enhancing their open probability and Ca²⁺ sensitivity. Inhibiting cGMP generation thus indirectly reduces BK~Ca~ channel activity [1] [3].

Critical evidence supporting this interplay includes:

  • Abolition of BK~Ca~-mediated vasodilation: Pre-treatment with 10 µM compound eliminates vasorelaxation induced by kynurenine (an endogenous metabolite acting via BK~Ca~ channels) in rat resistance arteries. This effect persists even in preeclamptic vessels, indicating preserved mechanistic action under pathological conditions [3].
  • Interaction with Ca²⁺ sparks: By suppressing cGMP-dependent potentiation, the compound reduces the frequency and amplitude of Ca²⁺ sparks (localized sarcoplasmic reticulum Ca²⁺ releases) in vascular smooth muscle cells. These sparks are crucial physiological activators of nearby BK~Ca~ channels [3].
  • Synergy with channel blockers: The inhibitory effect on vasorelaxation mirrors that of specific BK~Ca~ channel blockers Iberiotoxin (IbTX) and paxilline, confirming functional convergence on channel output [3].

Table 2: Vascular Effects Linked to BK~Ca~ Channel Modulation

Experimental SystemInterventionObserved Effect on BK~Ca~ Function/VasorelaxationInterpretation
Rat Omental/Myometrial ArteriesKynurenine + Compound (10 µM)Complete blockade of relaxationIndirect BK~Ca~ inhibition via cGMP suppression [3]
VSMCs (Pressurized Arteries)Compound (1 mM)↓ Ca²⁺ spark frequency & amplitudeReduced BK~Ca~ activation by Ca²⁺ sparks [3]
Preconstricted Aorta (TEGDMA)TEGDMA + CompoundSignificant reduction in endothelium-independent relaxationInterference with cGMP-BK~Ca~ coupling [4]

Interactions with Adenylate Cyclase and cAMP-Dependent Pathways

The compound demonstrates cross-talk with cAMP signaling, primarily through antagonism of adenylate cyclase (AC) activity. While its primary target remains sGC, functional studies reveal its ability to attenuate cAMP-dependent processes:

  • Inhibition of AC Isoforms: Acts as a cell-permeable AC inhibitor (IC~50~ ≈ 20 µM in neuronal preparations), reducing basal and agonist-stimulated (e.g., prostaglandin E~1~) cAMP synthesis. This occurs via competitive or allosteric inhibition at the catalytic site [7] [8].
  • Attenuation of cAMP-Mediated Vasodilation: In rat aortic rings, pre-treatment with 100 µM significantly inhibits relaxation induced by adenosine analogs like 5′-N-ethylcarboxamidoadenosine (NECA), which signals via G~s~-coupled A~2A~ receptors and AC activation. This inhibition is reversed by the AC activator forskolin [5].
  • Differential Effects on Agonists: The compound selectively inhibits relaxations involving cAMP elevation (e.g., NECA), while sparing responses mediated by non-cAMP mechanisms (e.g., R-PIA in rat aorta) [5]. This highlights its utility in delineating cyclic nucleotide pathways.
  • Interaction with Phosphodiesterases (PDEs): While not a direct PDE inhibitor, its suppression of cAMP formation indirectly reduces substrate availability for PDEs, potentially amplifying the effects of co-administered PDE inhibitors like RO 20-1724 (PDE IV inhibitor) in some vascular beds [5] [9].

Table 3: Modulation of Adenylate Cyclase and cAMP Pathways

Signaling ContextCompound ActionFunctional OutcomeKey Evidence
Adenylate Cyclase ActivityInhibition (IC~50~ ~20 µM)↓ Basal & PGE~1~-stimulated cAMP in platelets [7]
A~2A~ Adenosine Receptor ResponseBlocks NECA-induced relaxationRightward shift in NECA CRC; ↓ maximal responseInhibition of AC/cAMP cascade [5]
β-Adrenoceptor SignalingNo direct effect on β-adrenoceptor subtypesPreserved isoprenaline relaxation in MRASpecificity for sGC > AC in resistance vessels [10]
PDE InteractionIndirect reduction of cAMP substratePotential synergy with PDE IV inhibitorsEnhanced RO 20-1724 effects in rat aorta [5]

Impact on Ryanodine Receptor-Mediated Calcium Release

The compound exerts a significant, albeit indirect, influence on intracellular Ca²⁺ dynamics, particularly ryanodine receptor (RyR)-mediated Ca²⁺ release from the sarcoplasmic reticulum (SR). Its primary action—suppression of NO-cGMP signaling—modulates RyR sensitivity and Ca²⁺-induced Ca²⁺ release (CICR):

  • Modulation of Ca²⁺ Sparks: By inhibiting the NO-cGMP-PKG pathway, the compound reduces the frequency of Ca²⁺ sparks in vascular smooth muscle cells. PKG normally phosphorylates RyRs and associated regulators (e.g., phospholamban), enhancing SR Ca²⁺ uptake and the probability of spark generation. Its inhibition thus dampens this positive feedback loop [3] [8].
  • Altered RyR Sensitivity: Experimental data show that RyR blockade (using ryanodine or dantrolene) does not prevent the compound’s attenuation of BK~Ca~ currents evoked by group I mGluR agonists (e.g., DHPG) in subthalamic neurons. This indicates that its effects on Ca²⁺ release occur upstream of RyR gating, likely via diminished cGMP-dependent phosphorylation of the RyR macromolecular complex [8].
  • Functional Coupling to K~ATP~ Channels: In neurons, group I mGluR activation triggers RyR-mediated Ca²⁺ release, activating K~ATP~ channels via a NO synthase (NOS)- and protein kinase G (PKG)-dependent process. The compound blocks this cascade by inhibiting the critical NOS-sGC-cGMP-PKG signaling required for RyR sensitization and subsequent K~ATP~ current generation [8].
  • Impact on Vascular Tone: Reduced Ca²⁺ spark frequency due to inhibited cGMP signaling diminishes BK~Ca~ channel activation, promoting vasoconstriction. This positions the compound as a key tool for studying cGMP-RyR cross-talk in vascular physiology [3].

Summary of Key Molecular Targets and Functional Interactions:

graph LR  A[9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one] --> B[sGC Heme Oxidation<br>(Fe²⁺ → Fe³⁺)]  A --> C[Adenylate Cyclase Inhibition<br>(↓ cAMP)]  B --> D[↓ cGMP Production]  D --> E[↓ PKG Activity]  E --> F[↓ RyR Phosphorylation<br>↓ Ca²⁺ Spark Frequency]  E --> G[↓ BKCa Channel Phosphorylation]  F --> H[↓ BKCa Channel Activation]  G --> H  C --> I[↓ PKA Activity]  I --> J[Altered Cellular Responses<br>e.g., Vasoconstriction]  H --> J  

Properties

CAS Number

61284-00-2

Product Name

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one

IUPAC Name

9H-[1,2,4]oxadiazolo[3,2-f]purin-2-one

Molecular Formula

C6H3N5O2

Molecular Weight

177.12 g/mol

InChI

InChI=1S/C6H3N5O2/c12-6-10-5-3-4(8-1-7-3)9-2-11(5)13-6/h1-2H,(H,7,8)

InChI Key

YNUAHXQAVBMIGJ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C3=NC(=O)ON3C=N2

Canonical SMILES

C1=NC2=C(N1)C3=NC(=O)ON3C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.